molecular formula C10H11ClFN B13040307 (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13040307
M. Wt: 199.65 g/mol
InChI Key: BLHNFCKNBBEKDO-VIFPVBQESA-N
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Description

(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by the presence of chlorine and fluorine atoms on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    ®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, differing in its stereochemistry.

    6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine.

    6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene: The parent hydrocarbon without the amine group.

Uniqueness: The presence of both chlorine and fluorine atoms, along with the specific stereochemistry, makes (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine unique

Biological Activity

(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with significant potential in pharmacological applications. Its unique structural features, including a chlorine and a fluorine atom, enhance its biological activity and interaction with various biological targets. This article provides a detailed overview of its biological activities, including relevant case studies and research findings.

  • Molecular Formula : C10H11ClFN
  • Molecular Weight : 199.65 g/mol
  • CAS Number : 1781677-37-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of halogen substituents influences its lipophilicity and binding affinity, which are crucial for its pharmacodynamic properties.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, related compounds demonstrated IC50 values ranging from 18.23 µM to 29.34 µM against breast cancer cell lines .
    • The mechanism involves the inhibition of PARP1 activity and subsequent activation of apoptotic pathways .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
  • Analgesic Properties :
    • Similar compounds have shown antinociceptive effects in animal models, indicating potential use in pain management therapies .

Case Study 1: Anticancer Efficacy

In a study focusing on the structure–activity relationship of tetrahydronaphthalene derivatives, this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that it significantly reduced cell viability at concentrations comparable to established chemotherapeutics like Olaparib .

Case Study 2: Neuroprotective Mechanisms

A separate investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent reduction in markers of oxidative stress and apoptosis in cultured neuronal cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:

Compound NameBiological ActivityIC50 (µM)Unique Aspects
This compoundAnticancer22.68 - 29.34Chlorine enhances binding affinity
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-aminesAnticancer25.71Bromine affects hydrophobicity
(S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-aminesAntinociceptive18.23Methyl group alters activity profile

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1S)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

BLHNFCKNBBEKDO-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N

Origin of Product

United States

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